molecular formula C8H7ClN6 B5817916 N-[(E)-(4-chlorophenyl)methylideneamino]-2H-tetrazol-5-amine

N-[(E)-(4-chlorophenyl)methylideneamino]-2H-tetrazol-5-amine

Cat. No.: B5817916
M. Wt: 222.63 g/mol
InChI Key: SZFUMFNPTAQHAI-BJMVGYQFSA-N
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Description

N-[(E)-(4-Chlorophenyl)methylideneamino]-2H-tetrazol-5-amine is a tetrazole derivative featuring a 4-chlorophenyl group linked via an imine (-CH=N-) bridge to the tetrazole core. Tetrazoles are nitrogen-rich heterocycles known for their stability and role as bioisosteres for carboxylic acids in medicinal chemistry .

Properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-2H-tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN6/c9-7-3-1-6(2-4-7)5-10-11-8-12-14-15-13-8/h1-5H,(H2,11,12,13,14,15)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFUMFNPTAQHAI-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC2=NNN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC2=NNN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-chlorophenyl)methylideneamino]-2H-tetrazol-5-amine typically involves the condensation reaction between 4-chlorobenzaldehyde and 5-aminotetrazole. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, the purification steps may involve advanced techniques such as column chromatography and crystallization under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-chlorophenyl)methylideneamino]-2H-tetrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The tetrazole ring and the chlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-[(E)-(4-chlorophenyl)methylideneamino]-2H-tetrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-[(E)-(4-chlorophenyl)methylideneamino]-2H-tetrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The tetrazole ring and the Schiff base moiety play crucial roles in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and coordination with metal ions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity References
N-[(E)-(4-Chlorophenyl)methylideneamino]-2H-tetrazol-5-amine Tetrazole 4-Chlorophenylmethylideneamino Inferred: Enzyme inhibition
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine Thiadiazole 4-Chlorophenyl, 4-methylphenyl Insecticidal, fungicidal
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (2) Pyridine 4-Chlorophenyl, styryl groups Insecticidal (vs. cowpea aphid)
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) Hydroxamic acid 4-Chlorophenyl, cyclohexane Antioxidant (DPPH scavenging)
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine Thiazole 4-Chlorophenyl, dimethylaminobenzylidene Potential: Anticancer/antimicrobial

Structural Differences and Implications

  • Core Heterocycle :

    • Tetrazole (target compound): High nitrogen content enhances hydrogen bonding and metabolic stability, making it suitable for drug design .
    • Thiadiazole/Thiazole : Sulfur-containing cores (e.g., 1,3,4-thiadiazole in ) improve lipophilicity, aiding membrane penetration for pesticidal activity.
    • Pyridine : Aromatic nitrogen in pyridine derivatives (e.g., compound 2 in ) facilitates π-π interactions, enhancing insecticidal potency.
  • Substituent Effects: The 4-chlorophenyl group is common across analogs, contributing to hydrophobic interactions and electron-withdrawing effects, which may enhance binding to biological targets .

Key Research Findings and Gaps

  • Tetrazole Stability : The hydrate form of 2H-tetrazol-5-amine (EC 604-965-4) is commercially significant, with consumption data tracked globally , implying industrial relevance for the target compound.
  • Halogen Effects : In maleimide derivatives , halogen size (F, Cl, Br, I) had minimal impact on enzyme inhibition, suggesting the 4-Cl group in the target compound may optimize activity without steric hindrance.
  • Synthetic Feasibility : Analogous compounds (e.g., ) were synthesized via condensation reactions, indicating feasible routes for the target compound’s production.

Limitations : Direct comparative data on the target compound’s biological performance are absent in the evidence. Further studies on its synthesis, crystallography (using SHELX ), and bioactivity are needed.

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